Ethyl 1-benzylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-benzylpiperidine-3-carboxylate is a chemical compound with the linear formula C15H21NO2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 1-benzylpiperidine-3-carboxylate involves the dissolution of Ethyl isonipecotate in toluene, charged with potassium carbonate, and stirred. Benzyl chloride is then added and the reaction mass is refluxed .Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .Physical And Chemical Properties Analysis
Ethyl 1-benzylpiperidine-3-carboxylate has a molecular weight of 247.34 . It is a liquid at room temperature . The flash point is between 125-128 degrees Celsius .Scientific Research Applications
Bioconjugation in Aqueous Media
Ethyl 1-benzylpiperidine-3-carboxylate, a derivative of ethyl carbodiimide, plays a significant role in bioconjugation. Studies have explored the amide formation mechanism between carboxylic acid and amine in aqueous media using this compound. For instance, ethylenediamine and benzylamine were used as amine compounds in the presence of hydrogels containing carboxylic acids to study the reaction products through NMR and IR spectroscopy. This research highlighted the compound's stability at neutral and higher pH levels and its reactivity with carboxyl groups in a low pH range (Nakajima & Ikada, 1995) (Nakajima & Ikada, 1995).
Kinetic Resolution in Drug Production
Ethyl 1-benzylpiperidine-3-carboxylate is an intermediate in the production of specific drugs, like doxazosin mesylate. A study on the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, a related compound, using lipase-catalyzed transesterification highlighted its application in obtaining specific enantiomers for drug synthesis. This process demonstrated high enantioselectivity towards the S-enantiomer, emphasizing its potential in the pharmaceutical industry (Kasture et al., 2005) (Kasture et al., 2005).
Benzodiazepine Receptor Research
Research has also involved the use of ethyl carboline-3-carboxylate esters, closely related to ethyl 1-benzylpiperidine-3-carboxylate, in understanding benzodiazepine receptors. These compounds have been shown to interact with benzodiazepine receptors in the brain, providing insights into their function and potential applications in neuroscience and pharmacology (Ninan et al., 1982; Braestrup & Nielsen, 1981) (Ninan et al., 1982)(Braestrup & Nielsen, 1981).
Synthesis of Fluorescent Dyes
Ethyl 1-benzylpiperidine-3-carboxylate derivatives have been synthesized for potential application in liquid crystal displays. The study involved the synthesis of new fluorescent compounds by cyclization of certain precursors with 3-oxo-butyric acid ethyl ester. These new dyes demonstrated good orientation parameters in nematic liquid crystals, indicating their potential use in display technologies (Bojinov & Grabchev, 2003) (Bojinov & Grabchev, 2003).
Safety and Hazards
properties
IUPAC Name |
ethyl 1-benzylpiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMAVYOAEITWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371313 | |
Record name | ethyl 1-benzylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzylpiperidine-3-carboxylate | |
CAS RN |
72551-53-2 | |
Record name | ethyl 1-benzylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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